6-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
CAS No.:
Cat. No.: VC18709515
Molecular Formula: C12H12BrClN2O
Molecular Weight: 315.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12BrClN2O |
|---|---|
| Molecular Weight | 315.59 g/mol |
| IUPAC Name | 6-bromo-5-chloro-1-(oxan-2-yl)indazole |
| Standard InChI | InChI=1S/C12H12BrClN2O/c13-9-6-11-8(5-10(9)14)7-15-16(11)12-3-1-2-4-17-12/h5-7,12H,1-4H2 |
| Standard InChI Key | OMNOTBMWVWRMDD-UHFFFAOYSA-N |
| Canonical SMILES | C1CCOC(C1)N2C3=CC(=C(C=C3C=N2)Cl)Br |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 6-bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole comprises a bicyclic indazole scaffold fused to a tetrahydropyran ring. The indazole nucleus consists of a pyrazole ring (five-membered, two adjacent nitrogen atoms) fused to a benzene ring, with halogen substituents at positions 5 and 6. The THP group at the 1-position serves as a protective moiety, enhancing solubility and stability during synthetic modifications.
Molecular Formula and Weight
-
Molecular formula: C₁₂H₁₁BrClN₂O
-
Molecular weight: 315.59 g/mol
Key Structural Features
-
Halogen Substituents: The electron-withdrawing bromine (6-position) and chlorine (5-position) groups influence electronic distribution, enhancing electrophilic reactivity and binding affinity to hydrophobic protein pockets.
-
Tetrahydropyran Protection: The THP group masks the indazole’s 1-nitrogen, preventing undesired side reactions during synthetic steps while modulating lipophilicity.
Physicochemical Properties
| Property | Value/Range |
|---|---|
| Solubility | Low in water; soluble in DMSO, DMF |
| LogP (Partition Coefficient) | ~3.2 (predicted) |
| Melting Point | 180–185°C (decomposes) |
The compound’s low aqueous solubility and moderate lipophilicity suggest suitability for intracellular targeting, though formulation strategies may be required for in vivo applications.
Synthetic Routes and Optimization Strategies
While detailed synthetic protocols for 6-bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole remain proprietary, generalized pathways for analogous indazole derivatives provide insight into plausible methodologies.
Representative Synthetic Pathway
-
Indazole Core Formation:
-
Tetrahydropyran Protection:
-
Halogenation (if required):
Optimization Challenges
-
Regioselectivity: Ensuring precise halogen placement (5-Cl, 6-Br) demands controlled reaction conditions.
-
THP Stability: Acidic or basic environments may cleave the THP group, necessitating orthogonal protecting strategies for subsequent modifications .
Biological Activity and Mechanistic Insights
Preliminary investigations position 6-bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a multifunctional bioactive agent with dual antimicrobial and anticancer potential.
Antimicrobial Activity
-
Targets: Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans).
-
Mechanism: Disruption of membrane integrity via halogen-mediated lipid peroxidation and inhibition of ergosterol biosynthesis.
Selectivity Profile
-
Cysteine-Targeting Covalent Binding: The electrophilic bromine atom may form covalent adducts with cysteine residues in kinase ATP pockets, enhancing selectivity .
Comparative Analysis with Structural Analogues
The biological and chemical profiles of 6-bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can be contextualized against related indazole derivatives (Table 1).
Table 1: Structural and Functional Comparison of Indazole Analogues
*Data pending further pharmacological validation.
Key observations:
-
Halogen Effects: Chlorine at position 5 enhances membrane permeability compared to fluorine .
-
THP vs. Other Protectors: THP offers superior stability over benzyl groups in acidic tumor microenvironments .
Applications in Medicinal Chemistry
Targeted Cancer Therapy
-
FGFR4 Inhibition: Structural parallels to compound 48c suggest utility in hepatocellular carcinoma (HCC) treatment, particularly against FGFR4V550L/M mutants.
-
Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1) could enhance antitumor immune responses.
Antimicrobial Drug Development
-
Multidrug-Resistant Pathogens: Halogenated indazoles may circumvent resistance mechanisms in MRSA and azole-resistant Candida spp..
Future Directions and Challenges
Research Priorities
-
In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic stability in rodent models.
-
Target Deconvolution: Employ proteomics and CRISPR screens to identify novel binding partners.
-
Formulation Optimization: Develop nanoparticle-encapsulated derivatives to improve solubility.
Clinical Translation Barriers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume